molecular formula C24H31N3O5S B4152734 3-[(2-ethylbutanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

3-[(2-ethylbutanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B4152734
M. Wt: 473.6 g/mol
InChI Key: UJHUFPUSZVGPRQ-UHFFFAOYSA-N
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Description

3-[(2-ethylbutanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C24H31N3O5S It is characterized by its unique structure, which includes a benzamide core, an ethylbutanoyl group, and a tetrahydrofuranylmethyl group

Preparation Methods

The synthesis of 3-[(2-ethylbutanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves multiple steps, including the formation of the benzamide core and the subsequent attachment of the ethylbutanoyl and tetrahydrofuranylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

3-[(2-ethylbutanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules and its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 3-[(2-ethylbutanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied .

Comparison with Similar Compounds

3-[(2-ethylbutanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can be compared with other similar compounds, such as 3-[(2-ethylbutanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide and 3-[(2-ethylbutanoyl)amino]-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide . These compounds share structural similarities but differ in the specific functional groups attached to the benzamide core. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-3-17(4-2)23(28)27-20-8-5-7-18(15-20)24(29)26-19-10-12-22(13-11-19)33(30,31)25-16-21-9-6-14-32-21/h5,7-8,10-13,15,17,21,25H,3-4,6,9,14,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHUFPUSZVGPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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